molecular formula C6H15ClN2O2 B1394822 N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride CAS No. 1219982-17-8

N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride

Cat. No.: B1394822
CAS No.: 1219982-17-8
M. Wt: 182.65 g/mol
InChI Key: YHDDLYKESITUKK-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride is an organic compound with a complex structure that includes both amide and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride typically involves the reaction of N-methyl-2-(methylamino)-acetamide with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the chlorine atom, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-70°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as palladium on carbon can also enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride is unique due to its combination of amide and amine functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-7-5-6(10)8(2)3-4-9;/h7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDDLYKESITUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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